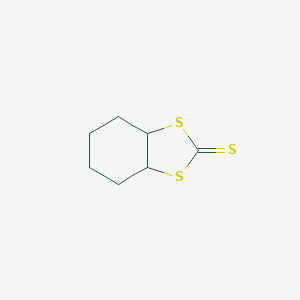

Hexahydro-1,3-benzodithiole-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexahydro-1,3-benzodithiole-2-thione is a useful research compound. Its molecular formula is C7H10S3 and its molecular weight is 190.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 185313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antioxidant Properties

HBDT exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that compounds in the dithiolane family can act as selective inhibitors of reactive oxygen species (ROS) production in mitochondria, making them potential candidates for treating diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Pharmacological Studies

In pharmacological assessments, HBDT and its derivatives have been evaluated for their effects on neurotransmitter systems. For instance, certain derivatives demonstrated high affinity for the 5-HT1A receptor, which is implicated in various psychiatric conditions. These compounds showed promise in blocking conditioned avoidance responses in animal models, indicating potential applications in treating anxiety and depression .

Industrial Applications

Rubber Stabilizers

HBDT is utilized as an effective rubber stabilizer due to its ability to enhance the thermal and oxidative stability of rubber products. This application is vital in extending the lifespan of rubber materials used in tires and other automotive components .

Flotation Agents

In mineral processing, HBDT serves as a flotation agent. Its chemical properties facilitate the separation of valuable minerals from ores by altering the surface properties of minerals, thereby improving recovery rates during flotation processes .

Synthesis and Material Science

Synthesis of Novel Compounds

The synthesis of HBDT can be achieved through various methods, including the reaction of epoxides with potassium ethyl xanthogenate. This method offers a safer alternative to traditional processes involving toxic reagents like carbon disulfide . The ability to synthesize HBDT efficiently opens avenues for creating new derivatives with enhanced properties.

Polymeric Applications

Research has shown that HBDT can be incorporated into polymer matrices to improve their mechanical properties and thermal stability. These advancements are particularly relevant in developing advanced materials for aerospace and automotive applications .

Case Studies

特性

CAS番号 |

2164-87-6 |

|---|---|

分子式 |

C7H10S3 |

分子量 |

190.4 g/mol |

IUPAC名 |

3a,4,5,6,7,7a-hexahydrobenzo[d][1,3]dithiole-2-thione |

InChI |

InChI=1S/C7H10S3/c8-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4H2 |

InChIキー |

FFIFYXTYVXGTRN-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)SC(=S)S2 |

正規SMILES |

C1CCC2C(C1)SC(=S)S2 |

Key on ui other cas no. |

2164-87-6 5726-00-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。